3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
3,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a 3,4-dimethylbenzenesulfonamide group via a phenyl spacer. The compound’s design leverages the thiazolo[5,4-b]pyridine moiety for hydrophobic interactions in kinase binding pockets, while the benzenesulfonamide group enhances solubility and bioavailability.
Properties
IUPAC Name |
3,4-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13-8-9-17(11-14(13)2)27(24,25)23-16-6-3-5-15(12-16)19-22-18-7-4-10-21-20(18)26-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBPBZPWCHULGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the benzenesulfonamide group. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and various amines. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine moieties exhibit significant anticancer properties. Specifically, 3,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has shown promise in inhibiting cell proliferation across various cancer cell lines by inducing apoptosis or disrupting essential cellular pathways for cancer survival .
A study highlighted that derivatives of thiazoles and pyridines can demonstrate selective toxicity towards cancer cells while sparing normal cells. For instance, certain thiazole-pyridine hybrids have been reported to possess IC50 values lower than 10 µM against several human cancer cell lines, indicating potent anticancer activity .
Enzyme Inhibition
The compound has also been explored as an inhibitor of specific enzymes linked to cancer progression. For example, it has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. The sulfonamide functionality in its structure plays a crucial role in enhancing its inhibitory potency against PI3K isoforms .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships is vital for optimizing the pharmacological properties of this compound. SAR studies have indicated that modifications to the thiazole and pyridine components can significantly affect the compound's biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been associated with increased anticancer efficacy .
Material Science Applications
Beyond medicinal applications, this compound's unique chemical structure opens avenues for its use in material science. Its potential as a building block for novel polymers or molecular sensors has been suggested due to its distinctive arrangement of functional groups . The thiazole and pyridine rings may contribute to enhanced electronic properties suitable for applications in organic electronics or photonic devices.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiazole-pyridine derivatives similar to this compound:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | Anticancer (HT29) | 2.01 µM | |
| Thiazole Analog | Anticonvulsant | ED50: 18.4 mg/kg | |
| PI3K Inhibitor | Cancer Cell Lines | IC50: 3.6 nM |
These findings underscore the compound's versatility and potential as a lead structure for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridine moiety is known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
A critical study evaluated thiazolo[5,4-b]pyridine derivatives for c-KIT inhibition (Table 1). Compound 6h , bearing a 3-(trifluoromethyl)phenyl group at the R1 position, exhibited moderate enzymatic activity (IC₅₀ = 9.87 µM), attributed to optimal hydrophobic interactions in the kinase pocket . In contrast, modifications such as inserting a methylene spacer (compound 6i ) or replacing the amide with urea (compound 6j ) abolished activity, highlighting the necessity of direct aryl group attachment.
Comparison with Target Compound :
- The target compound substitutes the 3-(trifluoromethyl)phenyl group in 6h with a 3,4-dimethylbenzenesulfonamide .
- However, the absence of a trifluoromethyl group could reduce electronegativity, affecting interactions with polar residues.
Table 1: Enzymatic Inhibition and Structural Features of Selected Thiazolo[5,4-b]pyridine Derivatives
| Compound ID | R1 Group | IC₅₀ (c-KIT) | Key Interaction Features |
|---|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 µM | Hydrophobic pocket engagement |
| Target | 3,4-Dimethylbenzenesulfonamide | N/A* | Enhanced hydrophobicity, no CF3 |
Sulfonamide-Containing Analogs
Sulfonamide derivatives are widely explored for their pharmacological properties. For instance:
- N-(2-Thiazolyl)-4-methylbenzenesulfonamide (): This compound lacks the thiazolo[5,4-b]pyridine core but shares a sulfonamide group. Its tetrahydrothioxopyrimidinyl substituent confers distinct solubility and metabolic stability compared to the target compound’s dimethylbenzenesulfonamide .
- 4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidinyl)benzenesulfonamide (): Features a pyrazolopyrimidine core instead of thiazolo[5,4-b]pyridine. The fluorophenyl and chromen substituents suggest divergent kinase selectivity profiles .
Key Differences :
- Bioavailability : The target compound’s thiazolo[5,4-b]pyridine core may offer better blood-brain barrier penetration compared to bulkier pyrazolopyrimidine derivatives.
- Synthetic Accessibility : Suzuki coupling methods (as in ) are scalable for thiazolo[5,4-b]pyridine synthesis, whereas chromen-containing analogs () require multi-step protocols .
Molecular Docking and Structure-Activity Relationships (SAR)
Molecular docking of 6h revealed that the 3-trifluoromethyl group occupies a hydrophobic subpocket near the kinase’s ATP-binding site . For the target compound, the 3,4-dimethylbenzenesulfonamide group likely engages similar regions but with reduced electronegativity. The dimethyl configuration may also mitigate steric clashes observed in urea-linked derivatives (e.g., 6j ), which disrupt binding.
Biological Activity
3,4-Dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a thiazole and pyridine ring structure that contributes to its biological activity.
Anticancer Properties
Research indicates that compounds containing thiazole and pyridine moieties exhibit significant biological activities. Specifically, this compound has shown potential as an anticancer agent. Studies suggest that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting essential cellular pathways for cancer survival .
Key Findings:
- Cell Proliferation Inhibition: The compound has been demonstrated to inhibit the proliferation of cancer cells effectively.
- Mechanism of Action: It may induce apoptosis through the activation of specific cellular pathways.
Structure-Activity Relationship (SAR)
The sulfonamide functionality in the compound is crucial for its biological activity. Variations in the aryl group can significantly influence the potency of PI3K inhibition. For instance, studies have shown that electron-deficient aryl groups enhance interaction with target proteins involved in cancer progression .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Starting Material: The synthesis often begins with readily available thiazole and pyridine derivatives.
- Multi-Step Reactions: A series of reactions involving substitution and cyclization are conducted to construct the desired thiazolo[5,4-b]pyridine scaffold.
- Final Coupling Reactions: The sulfonamide moiety is introduced through coupling reactions with appropriate aryl borates.
Molecular Docking Studies
Molecular docking studies have been employed to understand how this compound interacts with its biological targets. The compound fits well into the ATP binding pocket of PI3Kα kinase, forming critical hydrogen bonds that enhance its binding affinity .
Comparative Analysis
A comparison with similar compounds highlights the unique pharmacological properties of this compound:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Amino-5-(N-substituted-1H-indol-3-yl)-thiazolo[4,3-b][1,3,4-thiadiazoles | Thiazole ring | Anticancer | Indole moiety enhances activity |
| N-(5-(isoxazol-4-yl)sulfonyl)quinolin-8-yl)benzamide | Pyridine ring | Antimicrobial | Sulfonyl group increases solubility |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Pyridine ring | Antitumor | Pyrazole enhances binding affinity |
Case Studies
Several case studies have documented the efficacy of thiazolo[5,4-b]pyridine derivatives in preclinical models:
- In Vivo Studies: Animal models have shown promising results regarding tumor reduction when treated with compounds similar to this compound.
- Clinical Relevance: Ongoing research aims to translate these findings into clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What are the optimal synthetic routes for 3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
The synthesis typically involves multi-step strategies:
- Step 1: Construct the thiazolo[5,4-b]pyridine core via cyclization of precursors like amines and diketones. For example, cyclocondensation of 5-amino-2-methoxypyridine with thiocyanate derivatives can yield the thiazolo-pyridine scaffold .
- Step 2: Introduce the 3,4-dimethylbenzenesulfonamide group via nucleophilic substitution or coupling reactions. A common approach involves reacting the intermediate phenylamine derivative with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification: Recrystallization from DMSO/water mixtures (2:1 ratio) or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H/13C NMR: Confirm the presence of aromatic protons (δ 7.2–8.5 ppm for thiazolo-pyridine and sulfonamide groups) and methyl groups (δ 2.1–2.5 ppm). Splitting patterns help verify substitution positions .
- HRMS: Ensure accurate molecular weight matching (e.g., [M+H]+ calculated for C20H18N3O2S2: 420.0824) .
- X-ray crystallography (if applicable): Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally related sulfonamide derivatives .
Q. What in vitro assays are suitable for initial biological screening?
- Cytotoxicity: Use the sulforhodamine B (SRB) assay () to measure cell viability. Fix cells with trichloroacetic acid, stain with SRB, and quantify optical density at 564 nm .
- Kinase inhibition: Employ radiometric biochemical assays (e.g., ATP consumption) to screen for activity against targets like PI3K or c-KIT. IC50 values <10 µM indicate promising hits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) contradictions in thiazolo-pyridine derivatives be resolved?
- Case Study: In c-KIT inhibitors, trifluoromethylphenyl substituents enhance activity (IC50 = 9.87 µM), but methylene insertion or urea linkages reduce potency. Use molecular docking to validate hydrophobic pocket interactions (e.g., 3-trifluoromethyl group fitting into c-KIT’s hydrophobic cleft) .
- Methodology: Pair enzymatic IC50 data with computational models (AutoDock Vina, Schrödinger) to prioritize substituents. For example, sulfonamide groups in PI3K inhibitors form hydrogen bonds with Lys802 and Val851, critical for nanomolar activity .
Q. How to design selective kinase inhibitors using this scaffold?
- Target Selectivity: Modify substituents to exploit kinase-specific pockets. For PI3Kα, 2-chloro-4-fluorophenyl sulfonamide derivatives achieve IC50 = 3.6 nM, while phenyl replacements reduce activity 10-fold .
- Biochemical Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. For c-KIT, monitor resistance mutations (e.g., T670I) using imatinib-resistant cell lines .
Q. What strategies overcome drug resistance in kinase-targeted therapies?
- Dual Inhibition: Develop derivatives targeting both wild-type and mutant kinases (e.g., c-KIT and VEGFR2). Structural analogs of regorafenib show enhanced resistance profiles .
- Prodrug Approaches: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and reduce efflux pump-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
